molecular formula C19H22ClNO3 B1676921 Nalorphine hydrochloride CAS No. 57-29-4

Nalorphine hydrochloride

Cat. No. B1676921
CAS RN: 57-29-4
M. Wt: 347.8 g/mol
InChI Key: NAHATSPWSULUAA-SUFRIASRSA-N
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Description

Nalorphine hydrochloride, also known as N-allylnormorphine, is a mixed opioid agonist–antagonist . It was introduced in 1954 and was used as an antidote to reverse opioid overdose and in a challenge test to determine opioid dependence .


Synthesis Analysis

The synthesis of Nalorphine involves the use of ethyl chloroformate instead of cyanogen bromide for the Von Braun degradation demethylation step .


Molecular Structure Analysis

The molecular formula of Nalorphine hydrochloride is C19H21NO3·HCl . Its average mass is 347.836 Da and its monoisotopic mass is 347.128815 Da .


Chemical Reactions Analysis

Nalorphine hydrochloride acts at two opioid receptors. At the mu receptor, it has antagonistic effects, and at the kappa receptors, it exerts high-efficacy agonistic characteristics .


Physical And Chemical Properties Analysis

Nalorphine hydrochloride has a molecular weight of 347.84 g/mol . It is soluble in water (35.5 mg/mL at 25ºC) and ethanol, but insoluble in CHCl3 and ether .

Scientific Research Applications

Interaction with Human Serum Albumin

Nalorphine, an injectable opioid agonist-antagonist, has been the subject of study for its pharmacological behavior when bound to human serum albumin (HSA). A comprehensive analysis involving fluorescence, circular dichroism (CD), Fourier transform infrared spectroscopy (FTIR), and isothermal titration calorimetry (ITC) approaches revealed the binding mechanism of nalorphine to HSA. The binding affinity was determined to be 7.94 × 10^5 M^−1 at 298 K, with approximately one binding site identified. Furthermore, alterations in protein secondary structure upon nalorphine interaction were assessed, indicating a high probability of energy transfer from the tryptophan residue to the drug molecule. Notably, the binding of nalorphine to HSA was mainly stabilized by electrostatic forces, localized on a hydrophobic pocket of subdomain IIIA, namely site II. This study not only elucidates the pharmacological interaction of nalorphine at a molecular level but also contributes to understanding its behavior in a biological system, potentially guiding therapeutic applications and drug design (Zheng-yan Chen et al., 2014).

Comparative Studies with Other Opioids

In exploring the efficacy of opioid treatments for dependence, nalorphine was indirectly implicated through studies involving hydromorphone and diacetylmorphine (heroin). A randomized clinical trial comparing injectable hydromorphone to diacetylmorphine for opioid dependence demonstrated noninferiority in reducing illicit opioid use. This study underscores the necessity of having alternative opioids like nalorphine as part of the broader pharmacological toolkit for treating opioid dependence, especially in jurisdictions where certain treatments are unavailable or contraindicated (E. Oviedo-Joekes et al., 2016).

Safety And Hazards

Nalorphine hydrochloride can be harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this substance .

properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3.ClH/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20;/h2-6,12-13,15,18,21-22H,1,7-10H2;1H/t12-,13+,15-,18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHATSPWSULUAA-ZQGPYOJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62-67-9 (Parent)
Record name Nalorphine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3047847
Record name Nalorphine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalorphine hydrochloride

CAS RN

57-29-4
Record name Nalorphine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nalorphine hydrochloride [USP]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nalorphine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nalorphine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.292
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NALORPHINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
644
Citations
MU Zubair, MS Mian, NAA Mian - Analytical Profiles of Drug Substances, 1990 - Elsevier
… Nalorphine hydrochloride as solid or as an injection can be determined spectrophotometrically (26). About 25 mg of nalorphine hydrochloride is accurately weighed and transferred to a …
Number of citations: 3 www.sciencedirect.com
D Nalorphine - Elsevier
… Nalorphine hydrochloride is administered as a solution by injection intravenously, in… Physical Properties: Nalorphine hydrochloride is a white, odorless, crystalline powder, mp 265- 270. …
Number of citations: 0 www.sciencedirect.com
EM Boyd, M Pearl - Canadian Medical Association Journal, 1955 - ncbi.nlm.nih.gov
… after injection of nalorphine hydrochloride upon survivors … body weight doses of nalorphine hydrochloride. The results, … of this experiment, nalorphine hydrochloride did not lower the …
Number of citations: 4 www.ncbi.nlm.nih.gov
RM BURGISON - Annals of Internal Medicine, 1954 - acpjournals.org
Excerpt Although morphine has been one of the most important drugs in the physician's armamentarium for many years, its serious disadvantages have always been recognized. Along …
Number of citations: 2 www.acpjournals.org
AE Takemori, HJ Kupferberg, JW Miller - Journal of Pharmacology and …, 1969 - Citeseer
TAKEMORI, AE, HARVEY J. KUPFERBERG and JACK W. MILLER: Quantitative studies of the antagonism of morphine by nalorphine and naloxone. J. Pharmacol. Exp. Ther. 169: 39-45…
Number of citations: 121 citeseerx.ist.psu.edu
SN GIRI - Reproduction, 1967 - rep.bioscientifica.com
… Nalorphine hydrochloride dissolved in saline was injected subcutaneously (25 mg/kg) daily for a 2-week period. All nalorphine injections were given between noon and 14.00 hours. …
Number of citations: 1 rep.bioscientifica.com
C Pinsky, RCA Frederickson - Nature New Biology, 1971 - nature.com
… and to the subsequent addition of nalorphine hydrochloride … 4 a, The effect of nalorphine hydrochloride (N) at a con… of the same dose of nalorphine hydrochloride on the same prepara…
Number of citations: 28 www.nature.com
K Oguri, I Yamada-Mori, J Shigezane, TA Hirano… - European journal of …, 1984 - Elsevier
… Nalorphine hydrochloride was supplied from the Ministry of Health and Welfare of Japan. Morphine hydrochloride was purchased from Takeda Chemical Ind., Ltd. (Osaka). …
Number of citations: 12 www.sciencedirect.com
R Cawood, JL Thirkettle - British Medical Journal, 1966 - ncbi.nlm.nih.gov
… with nalorphine hydrochloride and metaraminol was … She recovered after treatment with nalorphine hydrochloride and … hydrochloride, but nalorphine hydrochloride is recommended in …
Number of citations: 9 www.ncbi.nlm.nih.gov
FF Foldes, D Duncalf, S Kuwabara - Canadian Anaesthetists' Society …, 1969 - Springer
… IT HAS BEEN XaEt'ORTED that, when administered alone, the hvo clinically available narcotic antagonists, nalorphine hydrochloride (Nalline) 1-7 and levallorphan tartrate, 8-1~ have …
Number of citations: 87 link.springer.com

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